5-(3-formylphenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(3-formylphenyl)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a formyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-formylphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromopyridine and 3-formylbenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and a boronic acid derivative of 3-formylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
5-(3-formylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium for Suzuki-Miyaura coupling.
Major Products
Oxidation: 5-(3-carboxyphenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-hydroxymethylphenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
5-(3-formylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-formylphenyl)pyridine-3-carboxylic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and carboxylic acid groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-carboxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
5-(3-hydroxymethylphenyl)pyridine-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
5-(3-formylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
566198-34-3 |
---|---|
Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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